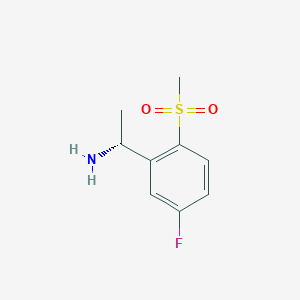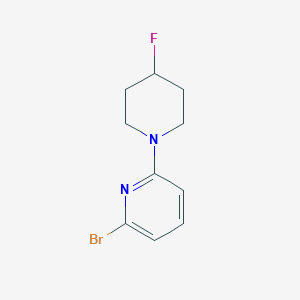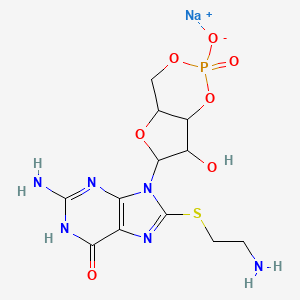
4-(5-Methylthiophen-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylthiophen-2-yl)benzaldehyde: is an organic compound with the molecular formula C12H10OS . It consists of a benzaldehyde moiety substituted with a 5-methylthiophene group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(5-Methylthiophen-2-yl)benzaldehyde typically involves the following steps:
Thiophene Functionalization: The starting material, 5-methylthiophene, undergoes functionalization to introduce a formyl group at the 2-position. This can be achieved through Vilsmeier-Haack formylation using N,N-dimethylformamide and phosphorus oxychloride.
Aldehyde Formation: The formylated thiophene is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired this compound
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
4-(5-Methylthiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid
Major Products:
Oxidation: 4-(5-Methylthiophen-2-yl)benzoic acid.
Reduction: 4-(5-Methylthiophen-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry:
4-(5-Methylthiophen-2-yl)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials .
Biology:
In biological research, this compound is used to study the interactions between thiophene derivatives and biological macromolecules. It can be employed in the design of bioactive molecules and probes for biochemical assays .
Medicine:
It can be used as a starting material for the synthesis of drug candidates targeting various diseases, including cancer, inflammation, and infectious diseases .
Industry:
In the industrial sector, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for developing advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-yl)benzaldehyde depends on its specific application
Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
Aromatic Interactions: The thiophene ring can participate in π-π stacking interactions with aromatic residues in biological macromolecules, influencing their structure and function
Comparison with Similar Compounds
4-(2-Thienyl)benzaldehyde: Similar structure but with an unsubstituted thiophene ring.
4-(5-Bromothiophen-2-yl)benzaldehyde: Similar structure but with a bromine substituent on the thiophene ring.
4-(5-Methylfuran-2-yl)benzaldehyde: Similar structure but with a furan ring instead of a thiophene ring
Uniqueness:
4-(5-Methylthiophen-2-yl)benzaldehyde is unique due to the presence of the 5-methylthiophene group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3 |
InChI Key |
VBEUXSGEBOJGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)








![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
